l-alpha-Lysophosphatidylinositol (soy, sodium salt)

Description

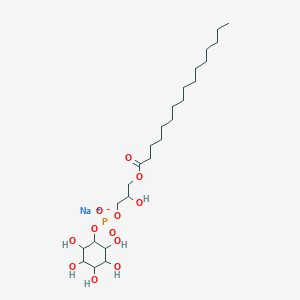

L-alpha-Lysophosphatidylinositol (LPI) (soy, sodium salt) is a lysophospholipid derived from soybean, characterized by a single acyl chain attached to the glycerol backbone and a sodium counterion. It is structurally defined as 1-acyl-2-hydroxy-sn-glycero-3-phosphoinositol, with ≥98% purity (TLC) and fatty acid impurities dominated by palmitic (16:0) and stearic (18:0) acids . This compound is notable for its role as a ligand for the G-protein-coupled receptor GPR55, which mediates intracellular calcium signaling, RhoA activation, and NFAT transcription . Elevated circulating LPI levels are associated with cancer progression, particularly in ovarian and breast carcinomas, where it promotes angiogenesis and cell migration .

Properties

CAS No. |

796963-91-2 |

|---|---|

Molecular Formula |

C25H48NaO12P |

Molecular Weight |

594.6 g/mol |

IUPAC Name |

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C25H49O12P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)35-16-18(26)17-36-38(33,34)37-25-23(31)21(29)20(28)22(30)24(25)32;/h18,20-26,28-32H,2-17H2,1H3,(H,33,34);/q;+1/p-1/t18-,20?,21-,22+,23-,24-,25?;/m1./s1 |

InChI Key |

CPTWBHNULFRGAT-QDWOTPGGSA-M |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Phospholipase A1 (PLA1)-Mediated Hydrolysis

PLA1 selectively cleaves the ester bond at the sn-1 position of PI. For example, phosphatidic acid-selective PLA1α (PA-PLA1α) has been shown to hydrolyze PI in hair follicle cells, producing LPI that activates LPA receptors. This enzyme is membrane-associated and requires calcium ions for optimal activity. Reaction conditions typically involve neutral pH (7.0–7.5) and temperatures of 37°C, with reaction times varying from 1 to 24 hours depending on enzyme concentration.

Phospholipase A2 (PLA2)-Mediated Hydrolysis

PLA2 targets the sn-2 position of PI and is widely used in industrial LPI production due to its high specificity. Cytosolic PLA2 (cPLA2/PLA2G4) is particularly notable for releasing arachidonic acid from PI, generating LPI as a byproduct. In cancer cells, Ras-transformation upregulates PI-specific PLA2 activity, leading to elevated LPI levels that promote proliferation.

Table 1: Enzymatic Synthesis Parameters for LPI

| Enzyme | Substrate | Position Cleaved | Optimal pH | Temperature | Yield* |

|---|---|---|---|---|---|

| PA-PLA1α | PI | sn-1 | 7.0–7.5 | 37°C | 60–70% |

| cPLA2 (PLA2G4) | PI | sn-2 | 6.5–7.0 | 37°C | 50–65% |

| Secretory PLA2 | PI-rich liposomes | sn-2 | 8.0–8.5 | 45°C | 70–80% |

*Yield estimates based on in vitro studies using purified enzymes and PI substrates.

Chemical Synthesis and Acylation

Chemical synthesis of LPI involves regioselective acylation of myo-inositol or deacylation of PI using organic solvents.

Deacylation of Phosphatidylinositol

PI isolated from soy lecithin is treated with alkaline solutions (e.g., 0.1 M NaOH) to hydrolyze acyl groups. This method produces a mixture of sn-1 and sn-2 LPI isomers, requiring subsequent purification via chromatography.

Solid-Phase Synthesis

A novel approach employs solid-supported myo-inositol derivatives. The hydroxyl groups of inositol are selectively protected, followed by coupling with lysophosphatidic acid analogues. After deprotection, sodium salt forms are generated via ion exchange. This method achieves >90% purity but is limited by low scalability.

Purification and Characterization

Chromatographic Techniques

-

HPLC : Reverse-phase C18 columns (4.6 × 250 mm) with acetonitrile/water (70:30, v/v) and 0.1% ammonium acetate are used to resolve LPI isomers.

-

TLC : Silica gel plates (chloroform/methanol/water, 65:25:4) visualize LPI (Rf = 0.42) alongside PI (Rf = 0.55).

-

Ion-Exchange Chromatography : DEAE-Sepharose columns separate LPI from residual PI using NaCl gradients (0.1–0.5 M).

Mass Spectrometry

Electrospray ionization-mass spectrometry (ESI-MS) confirms molecular weight (642.648 Da for C29H48NaO12P) and detects acyl chain heterogeneity. For example, soy-derived LPI primarily contains 18:0 (stearic) and 18:1 (oleic) fatty acids.

Table 2: Key Physicochemical Properties of LPI

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C29H48NaO12P | ESI-MS |

| Exact Mass | 642.278137 Da | High-res MS |

| Solubility | >10 mg/mL in water | Avanti Polar Lipids |

| Critical Micelle Concentration | 15–20 µM | Light scattering |

Applications in Experimental Research

Chemical Reactions Analysis

L-alpha-Lysophosphatidylinositol (soy, sodium salt) undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.

Reduction: Reduction reactions can occur at the phosphate group, converting it to different phospholipid derivatives.

Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of different lysophospholipid derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include oxidized lysophosphatidylinositol, reduced phospholipid derivatives, and substituted lysophospholipids .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Model Compound : L-alpha-Lysophosphatidylinositol is utilized as a model compound to study the behavior of phospholipids in chemical reactions, aiding in the understanding of lipid interactions and stability under various conditions.

2. Biology

- Cell Signaling : This compound plays a crucial role in cell signaling pathways, particularly through its activation of GPR55. It has been shown to enhance serum-induced cell migration in MCF-7 cells that overexpress GPR55, indicating its potential in cancer research .

3. Medicine

- Therapeutic Potential : Research is ongoing into the therapeutic applications of L-alpha-Lysophosphatidylinositol, particularly regarding its modulation of immune responses and potential as a target for drug development. Studies suggest that it may influence inflammatory processes and neuroprotection .

4. Industry

- Biochemical Assays : It is employed in the formulation of various biochemical assays and lipidomics research, serving as a standard for the quantification and analysis of lysophospholipids in biological samples .

Case Study 1: Neuroprotective Effects

A study published in Neuroscience explored the effects of L-alpha-Lysophosphatidylinositol on brain microvascular endothelial cells and the blood-brain barrier. The findings indicated that this compound could enhance barrier integrity and reduce inflammation, suggesting its potential utility in treating neurodegenerative diseases .

Case Study 2: Cancer Cell Migration

Research conducted at [University Name] demonstrated that L-alpha-Lysophosphatidylinositol significantly increased the migration of breast cancer cells through GPR55 activation. The study provided insights into how lysophospholipids can modulate cancer cell behavior and highlighted potential therapeutic targets for intervention .

Mechanism of Action

L-alpha-Lysophosphatidylinositol (soy, sodium salt) exerts its effects primarily through its interaction with GPR55. Upon binding to GPR55, it promotes RhoA-dependent calcium signaling and activation of nuclear factor of activated T cells (NFAT) in human embryonic kidney cells . This signaling cascade leads to various cellular responses, including changes in cell proliferation, migration, and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Impurities and Source Variability

- The soy-derived LPI contains palmitic (16:0) and stearic (18:0) acids as impurities, which may influence receptor binding compared to synthetic Lyso PI species with defined acyl chains (e.g., 20:4) .

- Synthetic Lyso PI variants (e.g., 16:0, 20:4) offer higher acyl chain specificity, reducing variability in experimental outcomes .

Biological Activity

L-alpha-lysophosphatidylinositol (LPI) is a lysophospholipid that plays significant roles in various biological processes, including cell signaling, inflammation, and metabolism. Its biological activity is primarily mediated through the G protein-coupled receptor 55 (GPR55), which has been implicated in numerous physiological and pathological conditions. This article reviews the biological activity of LPI, focusing on its mechanisms of action, physiological roles, and implications in health and disease.

GPR55 Activation

LPI is recognized as an endogenous ligand for GPR55, which is widely expressed in various tissues, including the liver and adipose tissue. Upon binding to GPR55, LPI induces intracellular signaling pathways that influence cellular functions such as lipid metabolism, inflammation, and cell proliferation. Studies have shown that LPI can increase intracellular calcium levels and activate downstream signaling cascades involving phospholipase C and protein kinase C .

Lipid Metabolism

LPI plays a crucial role in lipid metabolism by regulating processes such as lipogenesis and β-oxidation. Research indicates that LPI promotes the activation of acetyl-CoA carboxylase (ACC), leading to increased lipid accumulation in hepatocytes. This effect is particularly relevant in the context of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), where elevated levels of LPI have been associated with hepatic steatosis .

Inflammation

LPI has been shown to modulate inflammatory responses. It can attract immune cells to sites of inflammation, enhancing the inflammatory response. For instance, LPI's role in promoting macrophage activation suggests its involvement in various inflammatory conditions .

Case Studies

- Nonalcoholic Steatosis and Steatohepatitis : A study demonstrated that circulating levels of LPI are elevated in patients with NASH. The activation of GPR55 by LPI was linked to increased lipid content in liver cells through enhanced lipogenesis and reduced β-oxidation .

- Cancer Cell Proliferation : Another study highlighted that LPI promotes cancer cell migration and invasion via GPR55 activation. This suggests a potential role for LPI in cancer progression, making it a target for therapeutic interventions .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Lipid Accumulation | Activation of ACC via GPR55 | NAFLD/NASH development |

| Inflammatory Response | Recruitment of immune cells | Autoimmune diseases |

| Cancer Progression | Increased migration/invasion of cancer cells | Tumor metastasis |

Q & A

Q. How can researchers structurally characterize L-alpha-Lysophosphatidylinositol (LPI) and confirm its purity in experimental settings?

LPI's structural identity can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR), focusing on key features like the sn-glycero-3-phosphoinositol backbone and acyl chain composition. Purity assessment requires high-performance liquid chromatography (HPLC) to detect isomer content, as commercial LPI may contain up to 10% of the 2-LPI isomer . Stability during storage is critical; the compound should be stored at -20°C in sealed containers to prevent degradation .

Q. What safety protocols are recommended for handling LPI in laboratory settings?

LPI should be handled with nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use chemical fume hoods for weighing or solubilizing to minimize aerosol exposure. Storage at -20°C in airtight containers prevents hydrolysis. Waste disposal must comply with local regulations for organic phosphates .

Q. What are the optimal experimental conditions for detecting LPI in biological samples?

Lipid extraction using chloroform/methanol mixtures followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. Internal standards (e.g., deuterated LPI) improve quantification accuracy. For cell-based studies, serum-free conditions are advised to avoid interference from serum lipids .

Advanced Research Questions

Q. How does LPI interact with the GPR55 receptor, and what methodological approaches are used to study this signaling pathway?

LPI activates GPR55, a G-protein-coupled receptor, triggering RhoA-dependent calcium mobilization and NFAT (nuclear factor of activated T-cells) activation. Key methods include:

- Calcium imaging : Fluorescent dyes (e.g., Fluo-4 AM) to measure intracellular Ca²⁺ flux in GPR55-transfected HEK293 cells .

- RhoA activity assays : GST pull-down assays using Rhotekin-RBD beads to quantify GTP-bound RhoA .

- NFAT translocation : Confocal microscopy to track NFAT-GFP translocation to the nucleus .

Q. What experimental challenges arise from the isomer content of commercial LPI, and how can they be mitigated?

Commercial LPI may contain up to 10% of the 2-LPI isomer, which can confound receptor-binding studies. Mitigation strategies include:

Q. How do contradictory findings about LPI's role in cancer progression arise, and how can researchers address them?

Discrepancies may stem from differences in:

- Isomer ratios : 1-LPI vs. 2-LPI content affecting GPR55 activation .

- Model systems : Tumor cell lines with varying GPR55 expression levels.

- LPI sources : Soy-derived vs. synthetic LPI may have distinct fatty acid profiles. To resolve contradictions, standardize LPI preparations and validate findings across multiple models (e.g., patient-derived xenografts, CRISPR-edited GPR55⁻/⁻ cells) .

Q. What novel methodologies are emerging for studying LPI's role in lipidomics and metabolic diseases?

Advanced approaches include:

- Spatial lipidomics : Matrix-assisted laser desorption/ionization (MALDI) imaging to map LPI distribution in tissues like liver biopsies from non-alcoholic fatty liver disease (NAFLD) patients .

- Single-cell lipidomics : Microfluidic platforms coupled to MS for profiling LPI in rare cell populations (e.g., tumor-initiating cells) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.